Imidazo[1,2-a]pyridin-2-ylmethanethiol
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFCUIAJXMANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Imidazo 1,2 a Pyridin 2 Ylmethanethiol and Its Analogues
Functionalization Reactions at the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position, making it susceptible to attack by various electrophiles and radical species. rsc.org This inherent reactivity has been widely exploited to introduce a variety of functional groups onto the core structure.
Direct C-H functionalization is a powerful strategy for modifying the imidazo[1,2-a]pyridine skeleton, offering an atom-economical approach to new derivatives. rsc.org The C3 position is the most common site for such transformations. rsc.org
Arylation, a key type of C-H functionalization, has been achieved using various catalytic systems. Copper(I)-catalyzed methods have been developed for the direct arylation of the C3 position with a range of aryl iodides, bromides, and triflates. Palladium catalysts, often without the need for phosphine (B1218219) ligands, have also proven highly efficient for direct arylation with aryl bromides, sometimes at very low catalyst loadings (0.01-0.1 mol%). researchgate.net Magnetically recyclable palladium-iron oxide nanoparticles have also been employed, allowing for easy separation and reuse of the catalyst. nih.gov Furthermore, metal-free arylation procedures have been developed, utilizing visible light to initiate the reaction between an aryl halide and the imidazo[1,2-a]pyridine core. rsc.org
Table 1: Selected C3-Arylation Reactions of Imidazo[1,2-a]pyridine Derivatives
| Catalyst/Conditions | Arylating Agent | Yield (%) | Reference |
|---|---|---|---|
| CuI, Cs2CO3 | Aryl Iodides/Bromides | Moderate to Good | acs.org |
| Pd(OAc)2 (ligand-free) | Aryl Bromides | Up to 99% | researchgate.net |
| Pd-Fe3O4 Nanoparticles | Aryl Bromides | 42-95% | nih.gov |
| Visible Light, KOtBu | Aryl Halides | Good | rsc.org |
The nucleophilic C3 position of imidazo[1,2-a]pyridines readily participates in alkylation reactions. mdpi.com This has been achieved through various methods, including conjugate additions and multi-component reactions. For instance, the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, effectively catalyzes the C3-alkylation using α,β-unsaturated ketones as Michael acceptors, producing a range of products in good to high yields. nih.gov
Three-component reactions, such as the aza-Friedel–Crafts reaction, provide an efficient route to C3-alkylated products. Using a catalyst like Ytterbium(III) triflate (Y(OTf)3), imidazo[1,2-a]pyridines can react with aldehydes and amines to furnish a diverse library of derivatives in moderate to good yields. mdpi.combeilstein-journals.org Metal- and additive-free methods have also been reported, for example, using para-quinone methides for the 1,6-nucleophilic addition of imidazopyridines under mild conditions. mdpi.com
Table 2: Examples of C3-Alkylation of Imidazo[1,2-a]pyridines
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | B(C6F5)3, α,β-unsaturated ketone | Up to 95% | nih.gov |
| Aza-Friedel–Crafts | Y(OTf)3, Aldehyde, Amine | 80-92% | mdpi.com |
| 1,6-Nucleophilic Addition | p-Quinone methide (metal-free) | Excellent | mdpi.com |
Reactivity Profiles of the Methanethiol (B179389) Group in Imidazo[1,2-a]pyridine Derivatives
The methanethiol group (-CH2SH) appended to the imidazo[1,2-a]pyridine core introduces a versatile handle for further chemical modification. The thiol is a potent nucleophile and can undergo a variety of sulfur-centered transformations.
Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiol with a disulfide bond (-S-S-) to form a new disulfide bond and release a different thiol. nih.govresearchgate.net This reversible process is central to many biological processes, such as protein folding, and is widely used in bioconjugation. nih.govnih.gov The reaction proceeds via nucleophilic attack of a thiolate anion (RS-) on one of the sulfur atoms of the disulfide bridge. nih.gov Pyridyl disulfides are particularly reactive partners for this transformation, which can proceed under mild physiological conditions. researchgate.netrsc.org While specific examples involving Imidazo[1,2-a]pyridin-2-ylmethanethiol are not detailed in the reviewed literature, this is a classic and expected reaction for any compound bearing a thiol group, suggesting it would be a viable transformation for this molecule.
The most common transformation for the thiol group is its conversion to a thioether (sulfide). This can be accomplished through direct C-H functionalization at the C3 position of the imidazo[1,2-a]pyridine ring with various sulfur sources. researchgate.netacs.org For instance, methods have been developed for the C3-sulfenylation using reagents like arylhydrazine hydrochloride with elemental sulfur, or sulfonyl hydrazides as thiol surrogates. rsc.org
More specifically, thioether side chains can be constructed directly at the C3 position. One-pot syntheses have been developed that react imidazo[1,2-a]pyridines with arylsulfonyl chlorides and hydrazine (B178648) to produce C3-thioethers in good yields. tandfonline.com Another approach uses elemental sulfur in combination with alkyl or aryl halides, catalyzed by copper(I), to generate the corresponding thioether derivatives. researchgate.net The synthesis of 3-methylthioimidazo[1,2-a]pyridines has been achieved by reacting the parent heterocycle with dimethylsulfoxide and an alkyl bromide. researchgate.net These methods highlight the feasibility of creating diverse thioether linkages on the imidazo[1,2-a]pyridine scaffold. nih.govnih.gov
Table 3: Synthesis of Thioether Derivatives of Imidazo[1,2-a]pyridine
| Sulfur Source/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Arylsulfonyl chloride, Hydrazine | One-pot, heat | C3-Arylthioether | Good | tandfonline.com |
| Elemental Sulfur, Alkyl/Aryl Halide | CuI, K2CO3, 120 °C | C3-Alkyl/Arylthioether | 67-89% | researchgate.net |
| Dimethylsulfoxide, Alkyl Bromide | Heat | 3-Methylthioether | Good to Excellent | researchgate.net |
| Benzo[d]thiazole-2-thiol | TBHP, Cs2CO3, 120 °C | C3-Thioether | Up to 80% | acs.org |
Mechanistic Insights into Chemical Transformations
Understanding the mechanisms behind the functionalization of imidazo[1,2-a]pyridines is crucial for optimizing reaction conditions and designing new synthetic routes. For C-H functionalization reactions like arylation, mechanisms often involve the formation of a key intermediate. In copper-catalyzed arylations, the process is thought to proceed through a C-H activation step facilitated by the metal catalyst. acs.org For visible-light-mediated reactions, a proposed mechanism involves the formation of an aryl radical from the aryl halide, which then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine. rsc.org
In the three-component aza-Friedel–Crafts reaction for C3-alkylation, a plausible mechanism begins with the Lewis acid-catalyzed formation of an iminium ion from the aldehyde and amine components. mdpi.com The nucleophilic C3 carbon of the imidazo[1,2-a]pyridine then attacks this electrophilic iminium ion, followed by deprotonation to yield the final alkylated product. mdpi.com
For sulfur-centered transformations, the thiol-disulfide exchange follows a classic S_N2-type mechanism where a thiolate nucleophile attacks a sulfur atom of the disulfide. nih.gov The formation of thioethers from elemental sulfur and halides likely proceeds through the generation of a reactive sulfur species in situ, which then couples with the imidazo[1,2-a]pyridine core and the halide. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features for Biological Potency
Structure-activity relationship studies have been crucial in identifying which parts of the imidazo[1,2-a]pyridine (B132010) molecule are essential for its biological effects. The potency and selectivity of these compounds can be significantly altered by adding or changing chemical groups at various positions on the heterocyclic rings.
Key findings from various studies highlight the importance of substitution patterns:
C-2 Position: Substituents at the C-2 position are critical for modulating activity. For instance, in a series of compounds designed as selective COX-2 inhibitors, a p-methylsulfonyl phenyl group at the C-2 position was found to be a key feature for high potency and selectivity. researchgate.net Another study on ligands for detecting beta-amyloid plaques identified 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) as a potent agent, underscoring the importance of an aryl group at this position for specific biological recognition. nih.gov
C-6 Position: Halogenation at the C-6 position, such as with iodine in the IMPY compound, has been shown to be a viable strategy for developing high-affinity ligands for biological targets like Aβ aggregates. nih.gov
Hybrid Molecules: Combining the imidazo[1,2-a]pyridine scaffold with other pharmacologically active moieties has proven to be a successful strategy. For example, hybrid molecules incorporating an oxadiazole ring have been synthesized, with some showing potent anticancer activity. In one such series, compound 6d emerged as a highly effective agent against lung cancer cells. nih.gov
The following table summarizes key SAR findings for different biological targets.
| Target/Activity | Position | Key Structural Feature | Resulting Effect |
| COX-2 Inhibition | C-2 | p-Methylsulfonyl phenyl | High potency and selectivity researchgate.net |
| C-3 | Morpholinomethyl | Contributes to activity researchgate.net | |
| Beta-Amyloid Plaque Imaging | C-2 | 4'-Dimethylaminophenyl | High binding affinity nih.gov |
| C-6 | Iodine | High binding affinity nih.gov | |
| Neuropeptide S Receptor Antagonism | C-2 | Methyl | Preserved in potent analogs nih.gov |
| C-3 | Diphenylphosphinothioyl | Essential for antagonist activity nih.gov | |
| Anticancer (Wnt/β-catenin) | C-2, C-3 | Aryl or heteroaryl groups | Inhibition of Wnt signaling pathway nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. These models allow for the prediction of the activity of newly designed compounds before their synthesis.
While specific QSAR studies focusing solely on Imidazo[1,2-a]pyridin-2-ylmethanethiol are not available, research on related imidazopyridine isomers illustrates the application of this methodology. For example, 3D-QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A kinase, a protein involved in cell division and a target in cancer therapy. In these studies, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models.
These models generated 3D contour maps that visually represent the regions around the molecule where certain properties are predicted to enhance or diminish biological activity:
Steric Fields: Indicate areas where bulky groups increase or decrease activity.
Electrostatic Fields: Show where positive or negative charges are favorable.
Hydrophobic and Hydrogen Bond Donor/Acceptor Fields (in CoMSIA): Provide further detail on the types of interactions that are important for binding to the target.
By analyzing these maps, researchers can strategically design new derivatives with optimized substitutions to improve their potency. Such studies provide a powerful tool for rational drug design within the broader imidazopyridine class.
Computational Approaches in Molecular Design and Lead Optimization
Computational chemistry plays a pivotal role in the modern drug discovery pipeline for imidazo[1,2-a]pyridine derivatives. Molecular docking, a key computational technique, is widely used to predict how these molecules bind to their biological targets at an atomic level.
Researchers utilize molecular docking to:
Predict Binding Poses: Determine the most likely orientation of a ligand (the imidazo[1,2-a]pyridine derivative) within the active site of a target protein.
Estimate Binding Affinity: Calculate a "docking score" that estimates the strength of the interaction, helping to prioritize which compounds to synthesize.
Elucidate Key Interactions: Identify specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
For instance, docking studies were instrumental in the development of novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. The studies showed that the methylsulfonyl group of the most potent compounds could be inserted into a secondary pocket of the COX-2 enzyme, an interaction that is crucial for selectivity over the COX-1 isoform. researchgate.net Similarly, in the pursuit of anticancer agents, docking studies were conducted to predict the binding of new imidazo[1,2-a]pyridine derivatives to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in tumor angiogenesis. nih.gov
The table below presents examples of docking studies on imidazo[1,2-a]pyridine derivatives.
| Compound Series | Target Protein | Key Finding from Docking | Reference |
| Imidazo[1,2-a]pyridine derivatives | COX-2 | Methylsulfonyl group fits into the selective secondary pocket. | researchgate.net |
| Functionalized imidazo[1,2-a]pyridines | VEGFR2 | Predicted potential as key inhibitors of tumor angiogenesis. | nih.gov |
| Novel imidazo[1,2-a]pyridine derivatives | Oxidoreductase (Breast Cancer) | Compound C showed the highest binding energy, interacting with key amino acids His 222, Tyr 216, and Lys 270. | asianpubs.org |
Scaffold Hopping Strategies for Imidazo[1,2-a]pyridine-Based Drug Discovery
Scaffold hopping is a drug design strategy that involves replacing the core molecular structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This technique is valuable for discovering novel and patentable chemical series with improved properties.
The imidazo[1,2-a]pyridine ring has been successfully identified and utilized through scaffold hopping strategies in various drug discovery programs:
From Pyridones to Imidazo[1,2-a]pyridines: In the search for new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, researchers used shape and electrostatic similarity calculations to "hop" from a known pyridone scaffold to the imidazo[1,2-a]pyridine core. This led to the discovery of a new series of potent and metabolically stable mGlu2 modulators. nih.gov
From 1,3-Oxazoles to Imidazo[1,2-a]pyridines: A scaffold-hopping approach was applied to discover new inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological conditions. Starting from a 1,3-oxazole-based inhibitor, structure-based design led to a novel series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives with high inhibitory potency. bioworld.com
To Develop Covalent Inhibitors: In an effort to develop covalent inhibitors for the challenging cancer target KRAS G12C, a scaffold hopping strategy was employed to utilize the imidazo[1,2-a]pyridine backbone. This work led to the identification of compound I-11 as a potent lead for treating KRAS-mutated cancers, validating the imidazo[1,2-a]pyridine ring as a suitable scaffold for covalent drug discovery. rsc.org
These examples demonstrate the power of scaffold hopping to unlock new chemical space and generate novel drug candidates based on the versatile imidazo[1,2-a]pyridine framework.
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridin 2 Ylmethanethiol and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of imidazo[1,2-a]pyridine (B132010) derivatives. For instance, DFT methods, such as B3LYP with basis sets like 6–31G(d,p) or 6-311G(d), have been utilized to determine various parameters that characterize the global and local reactivity of these molecules. nih.govacs.orgresearchgate.net
Frontier Molecular Orbital (FMO) analysis is a critical aspect of quantum chemical studies, providing key insights into the electronic charge mobility and chemical reactivity of a molecular system. nih.govacs.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with a molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability and reactivity.
In a study of imidazo[1,2-a]pyridinyl-chalcone derivatives, DFT calculations were performed to determine the energies of these frontier orbitals. The results provide a basis for understanding the electronic transitions and reactivity patterns within this series of compounds. researchgate.net Similarly, the emitting state of certain V-shaped bis-imidazo[1,2-a]pyridine fluorophores has been characterized by an electron density redistribution from a donor group to the central imidazo[1,2-a]pyridine core, an observation supported by (Time-Dependent) DFT analysis of their frontier orbitals. nih.gov
Table 1: Frontier Molecular Orbital Energies of Selected Imidazo[1,2-a]pyridinyl-chalcone Derivatives researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one | -5.916 | -2.220 | 3.696 |
| 3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | -5.992 | -2.275 | 3.717 |
| 3-[4-(dimethylamino)phenyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | -5.320 | -2.093 | 3.227 |
| 3-(2,4-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | -6.177 | -2.585 | 3.592 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for analyzing the charge distribution around a molecule. nih.gov The MEP surface helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactions and intermolecular interactions, including hydrogen bonding. nih.gov This analysis serves as a primary descriptor for understanding the structure-activity relationships of bioactive molecules. nih.gov
In conjunction with MEP, global reactivity indices derived from DFT, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), are calculated to quantify the reactivity of molecules. acs.orgresearchgate.net These indices provide a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions, aiding in the design of new derivatives with desired reactivity profiles. acs.org
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org This method is extensively used to screen and design imidazo[1,2-a]pyridine derivatives for various therapeutic targets by predicting binding affinities and interaction patterns. nih.gov
Docking studies have been instrumental in identifying key amino acid residues within the active sites of target proteins that interact with the imidazo[1,2-a]pyridine scaffold. For example, derivatives have been docked into the active site of oxidoreductase, a key enzyme in breast cancer, with one compound showing a high binding energy of -9.207 kcal/mol through interactions with residues His 222, Tyr 216, and Lys 270. asianpubs.orgresearchgate.net In another study, a novel hybrid compound exhibited a strong binding affinity (S score of -11.237 Kcal/mol) with human LTA4H. chemmethod.com These studies highlight how structural modifications can enhance binding to a specific biological target. asianpubs.org
The versatility of the imidazo[1,2-a]pyridine scaffold is evident from the wide array of protein targets against which its derivatives have been computationally evaluated.
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Protein Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine (B1208166) Schiff bases | hACE2 and SARS-CoV-2 Spike Protein | Top-scoring compound showed high affinity (-9.1 and -7.3 kcal/mol, respectively). | nih.gov |
| 1-(4-phenoxyphenyl)ethan-1-one based | Oxidoreductase (Breast Cancer) | Compound C exhibited the highest binding energy (-9.207 kcal/mol), interacting with His 222, Tyr 216, Lys 270. | asianpubs.orgresearchgate.net |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrids | Human LTA4H | Compound HB7 showed the strongest binding affinity (S score = -11.237 Kcal/mol). | chemmethod.com |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human GABAa, CXCR4, etc. | Screened for selectivity and binding affinity against multiple biological targets. | acs.org |
| Hydrazone derivatives | EGFR and COX-2 | Docking was used to explain the biological data of the most active compounds. | nih.gov |
| 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine | KRASG12D | Compound exhibited binding affinity similar to a known inhibitor in the switch-I/II pocket. | nih.gov |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | NF-κB p50 subunit | Docking showed the ligand occupied the active site, interacting with Arg54, Tyr57, Glu60, among others. | nih.gov |
| 2,4-dichlorophenyl substituted | Dipeptidyl peptidase-4 (DPP-4) | The pyridine (B92270) moiety provided an additional π-π interaction with Phe357. | nih.gov |
| General Imidazo[1,2-a]pyridines | AMP-activated protein kinase (AMPK) | Active compound showed hydrogen bonding with key residues Asn111 and Lys29. | nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for understanding the stability of the ligand-protein complex and observing conformational changes that may occur upon binding.
MD simulations have been applied to study imidazo[1,2-a]pyridine derivatives and their targets. In one notable study, an imidazo[1,2-a]pyridine derivative designed as a KRASG12D inhibitor was analyzed using MD simulations. The results demonstrated that the compound could effectively induce a conformational shift in the switch-I and switch-II regions of the protein, guiding it into a stable, low-energy, inactive "off-like" state. nih.gov Similarly, MD simulations were performed on thiazolino 2-pyridone amide analogs, which are structurally related to the imidazo[1,2-a]pyridine class, to explore their binding modes as inhibitors of Chlamydia trachomatis. These simulations identified key amino acid residues such as Glu154, Phe151, and Arg150 that are crucial for stabilizing the inhibitor within the active site. jchemlett.com
Conformational Analysis and Stereochemical Predictions
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like many imidazo[1,2-a]pyridine derivatives, understanding the preferred conformation is vital for predicting their interaction with biological targets.
Computational methods are central to this analysis. For instance, the geometric optimization of imidazo[1,2-a]pyridin-3-yl derivatives was carried out using molecular mechanics (MM2) and Hamiltonian approximation (AM1) optimizers before performing docking simulations. acs.org A more detailed analysis was conducted for a KRASG12D inhibitor, where computational studies revealed significant conformational shifts in the protein's flexible switch-I and switch-II regions upon ligand binding. nih.gov The root-mean-square deviation (RMSD) of 0.91 Å confirmed that the ligand induced an inactive conformation similar to a known crystal structure. nih.gov In another study involving a cascade reaction product, the presence of chirality was confirmed computationally, and dipole moments in the ground and excited states were calculated to understand the molecule's conformation and charge-transfer properties. arkat-usa.org
Theoretical Mechanistic Studies of Chemical and Biochemical Processes
Theoretical studies are pivotal in elucidating the step-by-step mechanisms of both chemical syntheses and biochemical processes involving imidazo[1,2-a]pyridine derivatives. These investigations provide a molecular-level understanding that complements experimental findings.
In the realm of chemical synthesis, a plausible mechanistic pathway for the molecular iodine-catalyzed, three-component synthesis of imidazo[1,2-a]pyridin-3-yl derivatives has been proposed based on computational insights and literature precedents. acs.org Another study detailed the mechanism of a cascade reaction between imidazo[1,2-a]pyridines and maleic anhydride, which proceeds through the formation of a 1,4-dipole intermediate. arkat-usa.org
From a biochemical perspective, theoretical studies have helped to outline the mechanisms of action for anticancer and anti-inflammatory derivatives. Mechanistic studies on certain imidazo[1,2-a]pyridines identified their role as anticancer agents through the inhibition of EGFR and COX-2, leading to apoptosis and cell cycle arrest. nih.gov A separate investigation into the anti-inflammatory effects of a novel derivative proposed a mechanism involving the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Furthermore, the inhibitory action of a derivative on the KRASG12D oncoprotein was theoretically explained by its ability to bind to the switch-I/II pocket and induce a conformational shift to an inactive state, providing a clear hypothesis for its tumor-suppressing activity. nih.gov
In Vitro Biological Activities and Mechanistic Understanding
Anticancer and Antitumor Activities
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines. rsc.orgwaocp.org Their mechanisms of action are often multifaceted, involving the inhibition of key oncogenic pathways and the induction of programmed cell death.
Inhibition of Specific Oncogenic Pathways and Targets
The anticancer activity of imidazo[1,2-a]pyridines is frequently attributed to their ability to inhibit specific protein kinases and signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov
PI3K/mTOR Pathway: Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a critical signaling cascade in many cancers. nih.govacs.orgnih.gov For instance, certain derivatives have shown potent inhibitory activity against PI3Kα with IC50 values as low as 2 nM. nih.gov One study reported that a specific derivative, 15a, acts as a potent PI3K/mTOR dual inhibitor, displaying significant tumor growth inhibition in HCT116 and HT-29 xenografts. acs.orgnih.gov Another compound, referred to as compound 6, was found to reduce the phosphorylation of both Akt and mTOR in melanoma and cervical cancer cells. nih.govspandidos-publications.com
Cyclin-Dependent Kinases (CDKs): The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of CDKs, which are key regulators of the cell cycle. nih.govgoogle.com One derivative, LB-1, was identified as a highly selective CDK9 inhibitor with an IC50 value of 9.22 nM, inducing apoptosis in HCT116 colorectal cancer cells. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Imidazo[1,2-a]pyridines have been investigated for their anti-angiogenic properties through the inhibition of VEGFR. nih.gov Some derivatives have demonstrated the ability to inhibit VEGF expression, suggesting a potential role in blocking tumor neovascularization. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation. nih.gov Novel imidazo[1,2-a]pyridine-isoquinoline linked sulfonyl derivatives have been synthesized and shown to be more efficacious than the conventional drug erlotinib (B232) in inhibiting EGFR. researchgate.net
NIMA-related kinase 2 (Nek2): Nek2 is a serine/threonine kinase that plays a role in centrosome separation and mitotic progression. Overexpression of Nek2 is associated with various cancers. Structure-based design has led to the development of potent Nek2 inhibitors from the imidazo[1,2-a]pyridine class, with compounds MBM-17 and MBM-55 exhibiting IC50 values of 3.0 nM and 1.0 nM, respectively. nih.gov
Interactive Data Table: Inhibition of Oncogenic Targets by Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target | IC50 Value | Cell Line(s) | Reference |
| PI3Kα inhibitor | PI3Kα | 2 nM | T47D (breast cancer) | nih.gov |
| 15a | PI3K/mTOR | Not specified | HCT116, HT-29 (colon cancer) | acs.orgnih.gov |
| LB-1 | CDK9 | 9.22 nM | HCT116 (colorectal cancer) | nih.gov |
| MBM-17 | Nek2 | 3.0 nM | Various cancer cells | nih.gov |
| MBM-55 | Nek2 | 1.0 nM | Various cancer cells | nih.gov |
| Imidazo[1,2-a]pyridine-isoquinoline derivatives | EGFR | More potent than erlotinib | Two breast cancer cell lines | researchgate.net |
| Compound 6 | p-AKT/p-mTOR | Not applicable | A375, WM115 (melanoma), HeLa (cervical cancer) | nih.govspandidos-publications.com |
Studies on Cell Cycle Modulation and Apoptosis Induction Pathways
Beyond targeting specific kinases, imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating the cell cycle and inducing apoptosis.
Cell Cycle Arrest: Treatment of cancer cells with these compounds often leads to a halt in cell cycle progression. For example, a novel imidazo[1,2-a]pyridine derivative, referred to as compound 6, was shown to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.govspandidos-publications.com This arrest is often associated with an increase in the levels of cell cycle inhibitors like p53 and p21. nih.govspandidos-publications.com Another study on novel imidazo[1,2-a]pyridine derivatives (IMPAs) coupled with 2-amino-4H-pyran also reported cell cycle arrest in non-small cell lung cancer cells. nih.gov
Apoptosis Induction: A primary mechanism of anticancer activity for this class of compounds is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives trigger apoptosis through various pathways. nih.govnih.govnih.gov Compound 6 was found to induce intrinsic apoptosis, characterized by increased levels of the pro-apoptotic protein BAX and active caspase-9. nih.govspandidos-publications.com Similarly, IMPA derivatives were shown to induce ROS-mediated apoptosis in A549 lung cancer cells, leading to an impairment of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins BAX and BAK1. nih.gov The potent Nek2 inhibitors, MBM-17 and MBM-55, also effectively inhibited cancer cell proliferation by inducing apoptosis. nih.gov
Antimicrobial Activities
The imidazo[1,2-a]pyridine scaffold is also a versatile platform for the development of antimicrobial agents, with derivatives showing activity against a broad spectrum of pathogens, including bacteria, fungi, mycobacteria, viruses, and parasites. nih.govnih.govresearchgate.net
Antibacterial and Antifungal Potentials
Derivatives of imidazo[1,2-a]pyridine have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov A series of 75 imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and showed potent antimicrobial activity against a variety of bacteria. nih.govjst.go.jp Thiazole-based imidazo[1,2-a]pyridines have been reported to exhibit higher antibacterial activity compared to pyridine- or pyrazole-based counterparts against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumonia. nih.gov Furthermore, imidazo[1,2-a]pyridine chalcones have been evaluated for their antimicrobial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.
In addition to antibacterial effects, these compounds are recognized for their antifungal properties. researchgate.netasianpubs.org Their mechanism of action in fungi is often attributed to the inhibition of ergosterol (B1671047) synthesis. asianpubs.org
Antimycobacterial and Antituberculosis Efficacy
A significant area of research for imidazo[1,2-a]pyridine derivatives is in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. These compounds have shown excellent potency against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.govplos.orgnih.govrsc.orgrsc.org
Targeting QcrB: A key target for the antitubercular activity of imidazo[1,2-a]pyridines is the ubiquinol (B23937) cytochrome c reductase (QcrB), a component of the electron transport chain. plos.orgnih.govbohrium.comnih.gov Spontaneous resistant mutants of M. bovis BCG against these compounds showed mutations in the qcrB gene, confirming it as the target. plos.orgnih.govbohrium.com Overexpression of QcrB in M. bovis BCG led to an increase in the minimum inhibitory concentration (MIC) of the compounds. plos.orgnih.govbohrium.com
Potent Activity: Several imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and demonstrated potent activity. For instance, a series of these compounds showed MIC90 values ranging from 0.07 to 2.2 μM against multidrug-resistant (MDR) M. tuberculosis. rsc.org Another study reported derivatives with MIC values as low as 0.041-2.64 μM against drug-sensitive and resistant strains. nih.gov One highly potent compound, IPA-6, exhibited an MIC of 0.05 μg/mL, which is 125 times more potent than the standard drug ethambutol. nih.govrsc.org
Interactive Data Table: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Series | Target | MIC Range | Strain(s) | Reference |
| Imidazo[1,2-a]pyridines (IPs) | QcrB | 0.03 to 5 µM | M. tuberculosis, M. bovis BCG | plos.orgnih.govbohrium.comresearchgate.net |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified | 0.07–2.2 μM (MDR-TB) | MDR and XDR M. tuberculosis | rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | Not specified | 0.041-2.64 μM | Drug-sensitive/resistant M. tuberculosis | nih.gov |
| IPA-6 | Enoyl acyl carrier protein reductase (InhA) - predicted | 0.05 μg/mL | M. tuberculosis H37Rv | nih.govrsc.org |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069–0.174 μM | Drug-susceptible M. tuberculosis | rsc.org |
Antiviral and Antiparasitic Properties
The broad-spectrum activity of imidazo[1,2-a]pyridines extends to viruses and parasites.
Antiviral Activity: The synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain has been reported, and these compounds have shown antiviral activity. nih.gov Structure-activity relationship studies identified hydrophobicity as a key factor for their antiviral efficacy. nih.gov More recently, novel imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety were found to exhibit significant antiviral activity against Potato Virus Y (PVY), suggesting their potential as viral inhibitors in agriculture. acs.org
Antiparasitic Properties: Imidazo[1,2-a]pyridine derivatives have been investigated for their activity against various parasites. They have shown in vitro efficacy against Trichomonas vaginalis and metronidazole-resistant strains of Entamoeba histolytica. researchgate.netnih.gov Furthermore, these compounds have demonstrated dose-dependent inhibition of the in vitro growth of several piroplasms, including Babesia bovis, B. bigemina, B. caballi, and Theileria equi. nih.gov A virtual screening collaboration has also been employed to develop an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, caused by Leishmania species. tezu.ernet.inscispace.com
Enzyme Inhibition Studies
The Imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives demonstrating potent inhibitory activity against a range of enzymes implicated in disease. These studies are crucial in elucidating the therapeutic potential of this class of compounds.
Cyclooxygenase-2 (COX-2) Inhibition
A significant area of investigation for Imidazo[1,2-a]pyridine derivatives has been their activity as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govresearchgate.netingentaconnect.combenthamdirect.comnih.govrjpbr.com The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic strategy to mitigate inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Researchers have designed and synthesized numerous Imidazo[1,2-a]pyridine derivatives and evaluated their COX-2 inhibitory potential. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were synthesized and assessed for their ability to inhibit COX-1 and COX-2. nih.gov Many of these compounds exhibited high potency and selectivity for COX-2. nih.govnih.gov Molecular modeling studies have suggested that the methylsulfonyl group of these derivatives can insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arginine-513 and Histidine-90, which is thought to contribute to their selectivity. nih.gov
Below is a data table summarizing the in vitro COX-2 inhibitory activity of selected Imidazo[1,2-a]pyridine derivatives from various studies.
| Compound ID | Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5e | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine | 0.05 | - | - | nih.gov |
| 5f | 3-(4-fluorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine | 0.05 | - | - | nih.gov |
| 5j | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine | 0.05 | - | - | nih.gov |
| 5i | 3-(4-methoxyphenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine | - | - | 897.19 | nih.gov |
| 6f | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | 0.07 | 15.2 | 217.1 | ingentaconnect.combenthamdirect.com |
| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 0.07 | 35.6 | 508.6 | nih.gov |
IC₅₀ values represent the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
5-Lipoxygenase (5-LO) Inhibition
The enzyme 5-lipoxygenase (5-LO) is another critical enzyme in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov A novel Imidazo[1,2-a]pyridine-based compound, identified as EP6, has been characterized as a direct inhibitor of 5-LO. nih.gov In in vitro assays, EP6 demonstrated potent suppression of 5-LO activity in both intact polymorphonuclear leukocytes and in cell-free assays with purified 5-LO. nih.gov A key finding was that the inhibitory efficacy of EP6 was not compromised by the redox state or the concentration of exogenous arachidonic acid, which can be limitations for other classes of 5-LO inhibitors. nih.gov
| Compound ID | Assay Type | 5-LO IC₅₀ (µM) | Reference |
| EP6 | Intact Polymorphonuclear Leukocytes | 0.16 | nih.gov |
| EP6 | Purified 5-LO (cell-free) | 0.05 | nih.gov |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the management of type 2 diabetes mellitus. nih.govanadolu.edu.tr This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a role in regulating glucose homeostasis. anadolu.edu.tr A series of Imidazo[1,2-a]pyridine derivatives have been designed and evaluated as DPP-4 inhibitors. nih.gov Through scaffold hopping and docking studies, researchers identified a compound with a 2,4-dichlorophenyl group at the 2-position of the Imidazo[1,2-a]pyridine ring that exhibited potent and selective DPP-4 inhibition. nih.gov Molecular docking simulations suggested that the pyridine (B92270) moiety of the core scaffold could form a π-π stacking interaction with Phenylalanine-357 in the active site of DPP-4. nih.gov
| Compound ID | DPP-4 IC₅₀ (µM) | DPP-8/DPP-4 Selectivity | DPP-9/DPP-4 Selectivity | Reference |
| 5d | 0.13 | 215 | 192 | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Elucidation of Biochemical Pathways and Modes of Action
The biological effects of Imidazo[1,2-a]pyridine derivatives are underpinned by their modulation of various intracellular signaling pathways. In vitro studies have been instrumental in dissecting these mechanisms.
STAT3/NF-κB/iNOS/COX-2 Signaling Pathway
A novel synthetic Imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov The transcription factors STAT3 and NF-κB are often constitutively active in cancer cells and drive the expression of pro-inflammatory and pro-survival genes. nih.gov
In vitro experiments demonstrated that MIA could suppress the phosphorylation of STAT3 and inhibit the DNA-binding activity of NF-κB. nih.gov This, in turn, led to the downregulation of their target genes, including inducible nitric oxide synthase (iNOS) and COX-2, which are involved in inflammatory processes. nih.gov The study also highlighted that co-administration of MIA with curcumin (B1669340) enhanced these inhibitory effects. nih.gov
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govacs.org Several Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. nih.gov For example, one study reported a novel Imidazo[1,2-a]pyridine compound that inhibited the phosphorylation of both Akt and mTOR. nih.gov Mechanistic studies suggest that some of these compounds may act as dual PI3K/mTOR inhibitors, binding to the ATP-binding site of these kinases. nih.govacs.org This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial during embryonic development and its aberrant activation is linked to tumorigenesis. A series of Imidazo[1,2-a]pyridine derivatives were synthesized and found to inhibit this pathway. In reporter gene assays, the active compounds were able to downregulate the expression of Wnt target genes such as c-myc and cyclin D1. Further investigation indicated that these compounds act independently of GSK-3β, a key kinase in the Wnt pathway.
Advanced In Vitro Screening Methodologies
The identification of enzyme inhibitors from large compound libraries relies on robust and efficient in vitro screening methodologies. creative-enzymes.comacs.org While traditional methods like fluorescence-based assays are common, several advanced techniques are increasingly being employed. acs.orgnumberanalytics.com
High-Throughput Screening (HTS): This is a foundational approach in drug discovery that allows for the rapid testing of thousands to millions of compounds. acs.orgnumberanalytics.comwashington.edu HTS assays are typically miniaturized and automated, using microplates to assess the effect of compounds on enzyme activity. washington.edu
Mass Spectrometry (MS)-Based Assays: Mass spectrometry has emerged as a powerful tool for enzyme inhibitor screening due to its label-free nature and ability to directly measure the substrate and product of an enzymatic reaction. nih.govacs.orgpnas.org This technique offers high sensitivity and can be used for multiplexed screening, where multiple enzyme activities are monitored simultaneously. nih.gov
Capillary Electrophoresis (CE)-Based Assays: CE provides high separation efficiency and requires only small sample volumes, making it suitable for inhibitor screening. nih.gov CE can be coupled with various detection methods, including MS, and can be configured for both pre-capillary and in-capillary enzyme assays. nih.gov
Label-Free Detection Technologies: These methods, such as surface plasmon resonance (SPR) and biolayer interferometry (BLI), monitor the binding of an inhibitor to its target enzyme in real-time without the need for fluorescent or radioactive labels. researchgate.netmalvernpanalytical.comresearchgate.net This avoids potential interference from labels and provides valuable kinetic data on the inhibitor-enzyme interaction. malvernpanalytical.com
Microfluidic-Based Assays: Microfluidic platforms enable enzyme inhibition assays to be performed on a miniaturized scale, significantly reducing reagent consumption and analysis time. rsc.org These systems can generate concentration gradients of inhibitors, allowing for the rapid determination of IC₅₀ values. rsc.org
These advanced methodologies are continually being refined to improve the efficiency and accuracy of identifying and characterizing novel enzyme inhibitors from diverse chemical libraries.
Emerging Applications and Future Research Directions
Applications in Materials Science and Optoelectronics
The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) ring system make it a valuable component in the development of advanced materials. rsc.orgresearchgate.net The scaffold is known for its role in creating compounds that exhibit desirable characteristics such as high quantum yields, large Stokes shifts, and excellent stability, which are crucial for optoelectronic applications. researchgate.net The introduction of a methanethiol (B179389) (-CH₂SH) group at the 2-position is poised to create novel materials with tailored functionalities.
Development of Fluorescent Probes and Chemosensors
The imidazo[1,2-a]pyridine core is an effective fluorophore, and its derivatives have been successfully developed as fluorescent probes for detecting a variety of analytes. rsc.org For instance, specific derivatives have been designed to selectively sense metal ions like Fe³⁺ and Hg²⁺. rsc.orgrsc.orgresearchgate.net The general strategy involves coupling the fluorescent imidazo[1,2-a]pyridine core with a specific recognition site. Interaction between the analyte and the recognition site modulates the electronic properties of the fluorophore, resulting in a detectable change in fluorescence intensity or color (a "turn-on" or "turn-off" response).
The thiol (-SH) group in Imidazo[1,2-a]pyridin-2-ylmethanethiol is an excellent recognition moiety. As a soft Lewis base, it has a strong affinity for soft Lewis acidic metal ions. This suggests a significant potential for developing highly selective and sensitive chemosensors for toxic heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The binding of these ions to the sulfur atom would directly influence the electronic environment of the imidazo[1,2-a]pyridine ring, providing a clear signaling mechanism.
| Probe Derivative | Target Analyte | Detection Limit | Sensing Mechanism |
|---|---|---|---|
| Fused Imidazopyridine | Fe³⁺ | 4.0 ppb | Turn-on Fluorescence rsc.org |
| Fused Imidazopyridine | Hg²⁺ | 1.0 ppb | Turn-off Fluorescence rsc.org |
| Imidazo[1,2-a]pyridine-xanthene | Hg²⁺ | Not Specified | Ring-opening of spirolactam rsc.org |
| Probe LK (Imidazo[1,2-a]Pyridine based) | Fe³⁺ / F⁻ | Not Specified | Sequential on-off-on detection researchgate.net |
Applications in Bioimaging
The development of fluorescent probes is intrinsically linked to their application in bioimaging. Probes based on the imidazo[1,2-a]pyridine scaffold have demonstrated suitability for imaging in living systems, including various cell lines like HeLa and even in whole organisms such as zebrafish, owing to their low cytotoxicity and good biocompatibility. rsc.orgbohrium.com These probes have been used to visualize local environmental changes, such as viscosity, and to track the concentration of specific ions within cells. rsc.orgbohrium.com
Given its potential as a selective sensor, this compound could be developed into a valuable tool for bioimaging. It could potentially be used to monitor intracellular levels of specific heavy metal ions or to track biological processes involving thiol-disulfide exchange, a fundamental aspect of cellular redox biology.
Catalytic Applications in Organic Synthesis
While numerous catalytic systems have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold, organic-chemistry.org the use of its derivatives as catalysts is a less explored but promising area. The structure of this compound is particularly interesting for catalysis. It contains multiple potential coordination sites: the nitrogen atoms of the heterocyclic ring system and the sulfur atom of the thiol group.
This combination of nitrogen and sulfur donors makes the compound an excellent candidate for use as a ligand in coordination chemistry. It could act as a bidentate (N,S) or monodentate ligand, binding to transition metals to form novel catalytic complexes. Research has already shown that imidazo[1,2-a]pyridine derivatives can be used to synthesize metal complexes, such as with Gold(III), which have their own distinct chemical and biological properties. nih.gov Therefore, future research could focus on synthesizing metal complexes of this compound and screening their catalytic activity in important organic transformations like cross-coupling reactions, hydrogenations, or oxidations.
Research into Corrosion Inhibition Properties
A significant and well-documented application of heterocyclic compounds is in the prevention of metal corrosion. Derivatives of imidazo[1,2-a]pyridine have been reported as highly effective corrosion inhibitors for metals like mild steel in aggressive acidic or saline environments. researchgate.netresearchgate.netrsc.org The mechanism of inhibition relies on the adsorption of the organic molecules onto the metal surface. researchgate.net
The presence of heteroatoms (nitrogen, oxygen, sulfur) with lone pairs of electrons and the pi-electrons from the aromatic rings facilitate this adsorption, creating a protective barrier that physically isolates the metal from the corrosive medium and interferes with the electrochemical processes of corrosion. researchgate.netresearchgate.net
This compound is an exceptionally strong candidate for corrosion inhibition. In addition to the nitrogen atoms and pi-system of the core scaffold, the sulfur atom in the thiol group is known to have a very strong affinity for metal surfaces. This would likely lead to a robust and stable adsorbed film, offering superior protection. Studies on related structures show that imidazopyridine derivatives can achieve inhibition efficiencies well over 90%. researchgate.netrsc.orgfrontiersin.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. rsc.org
| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |
|---|---|---|---|
| IPY 2 (Imidazopyrimidine-Schiff base) | Mild Steel | 1.0 M HCl | 96.10 rsc.orgnih.gov |
| IMP1 (Imidazopyridine-Schiff base) | Mild Steel | 1 M HCl | 97 researchgate.net |
| OPIP (Imidazopyrimidine derivative) | Mild Steel | 1 M HCl | 91.9 frontiersin.org |
| DMPIP (Imidazopyridine derivative) | Mild Steel | 0.5 M HCl | 96.7 researchgate.net |
Strategies for the Construction and Screening of Novel Chemical Libraries
The recognition of the imidazo[1,2-a]pyridine core as a "drug prejudice" or "privileged" scaffold has spurred the development of strategies to synthesize large and diverse libraries of its derivatives. rsc.orgnih.gov Such libraries are invaluable for screening to discover new molecules with desirable properties, whether for medicinal, materials, or other applications.
Key strategies for constructing these libraries include:
Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, are highly efficient for generating molecular complexity and diversity. They are robust tools for the rapid synthesis of complex, small-molecule libraries. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the creation of compound libraries. acs.org
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ethanol (B145695), and catalyst-free conditions are increasingly being adopted to make library synthesis more sustainable. acs.orgacs.org
Virtual Screening: Alongside physical synthesis, in silico or computational screening of virtual libraries allows researchers to predict the properties of thousands of potential molecules and prioritize the most promising candidates for synthesis and testing. nih.gov
These methods enable the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core. By applying these strategies, researchers can efficiently generate and screen novel derivatives of this compound, modifying other positions on the ring to fine-tune its properties for specific applications in sensing, catalysis, or corrosion inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
